magnesium;butane;pent-1-yne
Description
Magnesium is an alkaline earth metal (atomic number 12) with the symbol Mg. It is lightweight, highly reactive, and forms essential compounds like magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂). Its applications span alloys, pyrotechnics, and biological systems (e.g., chlorophyll).
Butane (C₄H₁₀) is a saturated hydrocarbon (alkane) existing as two structural isomers: n-butane (linear chain) and isobutane (branched). It is a key component of liquefied petroleum gas (LPG), used in fuel and refrigeration .
Pent-1-yne (C₅H₈) is a terminal alkyne with a triple bond between the first and second carbon atoms. It is characterized by high acidity at the terminal hydrogen and participates in addition and polymerization reactions .
Properties
CAS No. |
105825-98-7 |
|---|---|
Molecular Formula |
C9H16Mg |
Molecular Weight |
148.53 g/mol |
IUPAC Name |
magnesium;butane;pent-1-yne |
InChI |
InChI=1S/C5H7.C4H9.Mg/c1-3-5-4-2;1-3-4-2;/h3,5H2,1H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
IMYXXVNFACRBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CCCC#[C-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;pent-1-yne typically involves the alkylation of acetylide anions. This process includes the reaction of an acetylide ion with an alkyl halide, forming a new carbon-carbon bond . The reaction conditions often require a strong base, such as sodium amide in ammonia, to facilitate the formation of the acetylide ion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butane;pent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The acetylide ion can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen, and strong bases like sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include alkanes, alkenes, and various substituted derivatives of the original compound .
Scientific Research Applications
Magnesium;butane;pent-1-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;butane;pent-1-yne involves its ability to form strong carbon-carbon bonds through nucleophilic substitution reactions. The acetylide ion, formed by deprotonation of the terminal alkyne, attacks electrophilic carbon atoms in alkyl halides, leading to the formation of new carbon-carbon bonds . This mechanism is crucial in various synthetic applications.
Comparison with Similar Compounds
Comparison of Magnesium with Similar Compounds
Magnesium shares Group 2 (alkaline earth metals) with beryllium (Be), calcium (Ca), strontium (Sr), and barium (Ba). Key comparisons include:
| Property | Magnesium (Mg) | Beryllium (Be) | Calcium (Ca) |
|---|---|---|---|
| Atomic Radius (pm) | 160 | 112 | 197 |
| Melting Point (°C) | 650 | 1287 | 842 |
| Reactivity with H₂O | Slow (cold) | None | Vigorous |
| Common Oxide | MgO | BeO | CaO |
- Reactivity : Mg is less reactive than Ca but more reactive than Be due to atomic size and ionization energy differences.
- Applications : Mg alloys are lighter than Ca-based materials, making them preferable in aerospace .
Comparison of Butane with Similar Compounds
Butane is compared to propane (C₃H₈) and pentane (C₅H₁₂), as well as its isomers:
Physical and Chemical Properties
| Property | Butane (C₄H₁₀) | Propane (C₃H₈) | Pentane (C₅H₁₂) |
|---|---|---|---|
| Boiling Point (°C) | -1 | -42 | 36 |
| Density (g/cm³, 25°C) | 0.579 | 0.493 | 0.626 |
| Viscosity (mPa·s, 50°C) | 0.16 (liquid) | 0.11 | 0.23 |
| Use Case | LPG, lighter fluid | Heating fuel | Solvent |
- Isomerism : n-butane (linear) vs. isobutane (branched). Branched isomers have lower boiling points due to reduced surface area .
- Phase Behavior : Butane exhibits liquid-liquid equilibrium in bitumen mixtures, with higher precipitant volume compared to pentane or heptane .
Comparison of Pent-1-Yne with Similar Compounds
Pent-1-yne is compared to shorter alkynes (propyne, but-1-yne) and positional isomers (pent-2-yne):
Structural and Reactivity Differences
| Property | Pent-1-yne (C₅H₈) | Propyne (C₃H₄) | But-1-yne (C₄H₆) |
|---|---|---|---|
| Triple Bond Position | C1-C2 | C1-C2 | C1-C2 |
| pKa (Terminal H) | ~25 | ~25 | ~25 |
| Boiling Point (°C) | 40 | -23 | 8 |
| Reaction with 2 HCl | 1,2-dichloropentane | 1,2-dichloropropane | 1,2-dichlorobutane |
- Acidity : Terminal alkynes like pent-1-yne are significantly more acidic (pKa ~25) than alkanes or alkenes due to sp-hybridization. Sodium amide deprotonates pent-1-yne with an equilibrium constant ~10¹⁰ .
- Isomerism : Pent-1-yne has chain isomers (e.g., 3-methylbut-1-yne) and positional isomers (pent-2-yne) .
Data Tables
Table 1: Group 2 Element Comparison
(Expanded from Section 2)
Table 2: Alkane Comparison
(Expanded from Section 3)
Table 3: Alkyne Comparison (Expanded from Section 4)
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